Mafenide acetate Mafenide acetate Mafenide acetate is a carboxylic acid.
Mafenide Acetate is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. Mafenide acetate competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. Mafenide acetate is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes.
A sulfonamide that inhibits the enzyme CARBONIC ANHYDRASE and is used as a topical anti-bacterial agent, especially in burn therapy.
See also: Mafenide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 13009-99-9
VCID: VC0002454
InChI: InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
SMILES: CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol

Mafenide acetate

CAS No.: 13009-99-9

Cat. No.: VC0002454

Molecular Formula: C9H14N2O4S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

Mafenide acetate - 13009-99-9

CAS No. 13009-99-9
Molecular Formula C9H14N2O4S
Molecular Weight 246.29 g/mol
IUPAC Name acetic acid;4-(aminomethyl)benzenesulfonamide
Standard InChI InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)
Standard InChI Key UILOTUUZKGTYFQ-UHFFFAOYSA-N
SMILES CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
Canonical SMILES CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N

Chemical and Structural Profile

Mafenide acetate (CAS 13009-99-9) is the monoacetate salt of mafenide, with the molecular formula C9H14N2O4S\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4\text{S} and a molecular weight of 246.28 g/mol . Its structure comprises a benzenesulfonamide backbone substituted with an aminomethyl group at the para position, conjugated to an acetate moiety (Figure 1). The free base, mafenide (CAS 138-39-6), has a molecular weight of 186.23 g/mol and shares the core structure without the acetate group .

Table 1: Key Chemical Properties of Mafenide Acetate

PropertyValueSource
Molecular FormulaC9H14N2O4S\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4\text{S}
Molecular Weight246.28 g/mol
CAS Number13009-99-9
SynonymsSulfamylon, Mafenamide Acetate
SolubilityFreely soluble in water
pKa~5.5 (sulfonamide group)

The acetate salt enhances water solubility, facilitating its formulation as a 5% topical solution . X-ray crystallography confirms a planar sulfonamide group and hydrogen-bonded acetate, contributing to stability in aqueous environments .

Clinical Applications and Efficacy

Mafenide acetate’s primary indication was as an adjunctive topical antimicrobial for infected burn wounds under moist dressings, particularly over meshed autografts . Clinical studies demonstrated:

Table 2: Clinical Pharmacokinetic Parameters

ParameterValueSource
Tissue Penetration80–90% within 5 hours
Peak Tissue Concentration2–5× MIC (200–500 μg/mL)
Elimination Half-Life10–15 minutes (plasma)
ExcretionRenal (90% as metabolite)

Adverse Effects and Contraindications

Mafenide acetate’s safety profile is marked by two critical concerns:

  • Metabolic Acidosis: Carbonic anhydrase inhibition by the metabolite p-carboxybenzenesulfonamide reduces bicarbonate reabsorption, leading to hyperchloremic acidosis in 30–40% of patients .

  • Hemolytic Anemia: Rare cases of fatal hemolysis occurred in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients, necessitating screening in high-risk populations .

Contraindications include hypersensitivity to sulfonamides and renal impairment, where metabolite accumulation exacerbates acidosis .

Regulatory History and Market Withdrawal

Approved under the FDA’s accelerated pathway in 1998, mafenide acetate (Sulfamylon) was withdrawn in November 2022 after the manufacturer failed to complete a confirmatory post-marketing study . This withdrawal underscores regulatory emphasis on post-approval efficacy validation, particularly for drugs approved via expedited pathways.

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